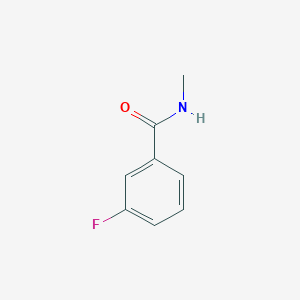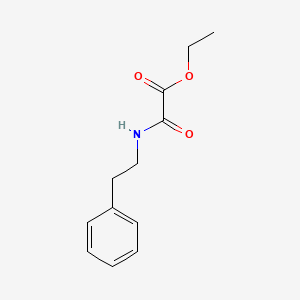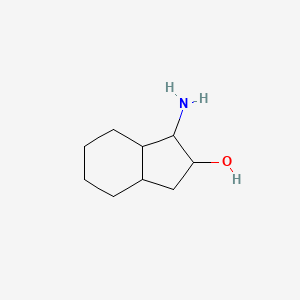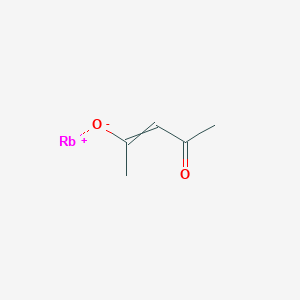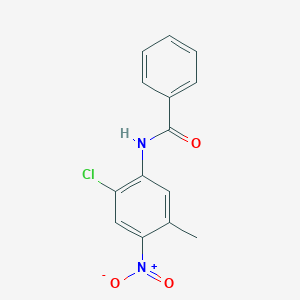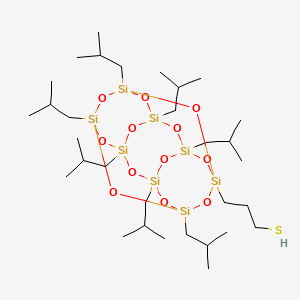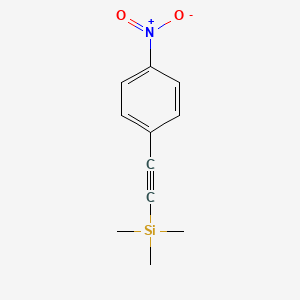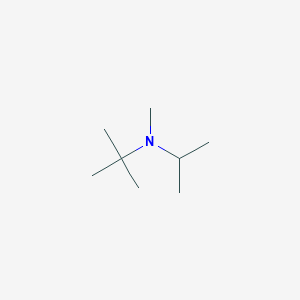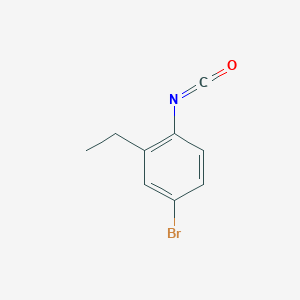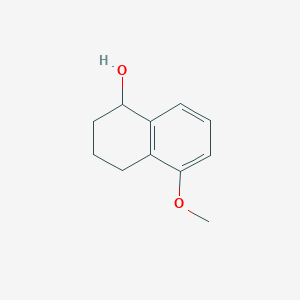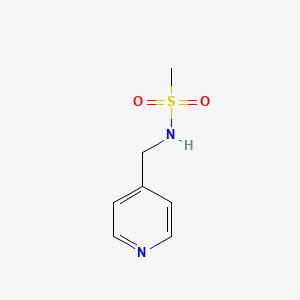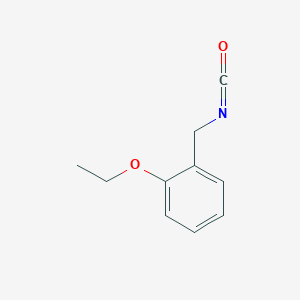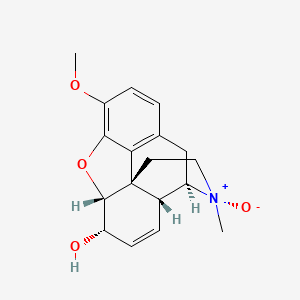
Codeine N-oxide
作用机制
可待因-N-氧化物通过与中枢神经系统中的μ-阿片受体结合发挥作用。这种结合导致神经元超极化,从而抑制伤害性神经递质的释放。 这种机制导致镇痛作用,并通过降低神经元兴奋性来提高疼痛耐受性 .
类似化合物:
吗啡-N-氧化物: 另一种吗啡的氮衍生物,在结构和功能上与可待因-N-氧化物相似。
氢吗啡酮-N-氧化物: 氢吗啡酮的氮衍生物,也因其药理潜力而被研究。
比较:
可待因-N-氧化物与吗啡-N-氧化物: 两者都是其母体化合物的氧化产物,但可待因-N-氧化物源自可待因,而吗啡-N-氧化物源自吗啡。可待因-N-氧化物的镇痛作用比吗啡-N-氧化物弱。
可待因-N-氧化物与氢吗啡酮-N-氧化物: 两者都是氮衍生物,但氢吗啡酮-N-氧化物源自氢吗啡酮,通常比可待因-N-氧化物更有效.
生化分析
Biochemical Properties
The biochemical properties of Codeine-N-oxide It is known that the proton signals of the codeine shift to lower field relative to the free alkaloid, because of the coordination with the Fe (III) ion that decreases the electron density of the codeine .
Molecular Mechanism
The molecular mechanism of Codeine-N-oxide It is known that it is an active metabolite of codeine
准备方法
合成路线和反应条件: 可待因-N-氧化物可以通过可待因的氧化合成。一种常见方法是使用间氯过氧苯甲酸作为氧化剂。 该反应通常在低温(0 ± 5°C)的氯仿中进行,以确保氧化反应得到控制 .
工业生产方法: 可待因-N-氧化物的工业生产采用类似的合成路线,但规模更大。该过程需要仔细控制反应条件,以确保产品的高产率和纯度。 通常使用柱色谱等先进的纯化技术来分离所需化合物 .
反应类型:
氧化: 可待因-N-氧化物通过可待因的氧化生成。
还原: 它可以进行还原反应恢复为可待因。
取代: 在分子上的不同位置可以发生各种取代反应。
常用试剂和条件:
氧化: 间氯过氧苯甲酸在低温下的氯仿溶液。
还原: 使用钯碳作为催化剂进行氢化。
取代: 使用卤化剂如溴或氯进行卤化。
主要产品:
氧化: 可待因-N-氧化物。
还原: 可待因。
取代: 可待因-N-氧化物的卤代衍生物。
科学研究应用
可待因-N-氧化物在科学研究中有多种应用:
化学: 用作分析化学中研究阿片类化合物分析标准品。
生物学: 研究其代谢途径和与生物系统的相互作用。
医学: 研究其作为药物的潜力,尽管它比可待因弱。
工业: 用于开发检测和定量阿片类化合物的方法.
相似化合物的比较
Morphine-N-oxide: Another nitrogen derivative of morphine, similar in structure and function to Codeine-N-oxide.
Hydromorphone-N-oxide: A nitrogen derivative of hydromorphone, also studied for its pharmaceutical potential.
Comparison:
Codeine-N-oxide vs. Morphine-N-oxide: Both are oxidation products of their parent compounds, but Codeine-N-oxide is derived from codeine, while Morphine-N-oxide is derived from morphine. Codeine-N-oxide is weaker in analgesic effect compared to Morphine-N-oxide.
Codeine-N-oxide vs. Hydromorphone-N-oxide: Both are nitrogen derivatives, but Hydromorphone-N-oxide is derived from hydromorphone and is generally more potent than Codeine-N-oxide.
属性
CAS 编号 |
3688-65-1 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1 |
InChI 键 |
BDLSDHWCOJPHIE-YMVRPXFZSA-N |
手性 SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |
SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
规范 SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
熔点 |
231 - 232 °C |
| 3688-65-1 | |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


